

# Physical and chemical properties of 2,4-Dichloro-6-methylpyridin-3-amine

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## Compound of Interest

Compound Name: 2,4-Dichloro-6-methylpyridin-3-amine

Cat. No.: B1588812

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## An In-Depth Technical Guide to 2,4-Dichloro-6-methylpyridin-3-amine

### Introduction

**2,4-Dichloro-6-methylpyridin-3-amine** is a substituted pyridine derivative that serves as a valuable and versatile building block in modern synthetic chemistry. As a functionalized heterocycle, it incorporates several key reactive sites: a nucleophilic amino group, two electrophilic centers on the pyridine ring activated by chlorine leaving groups, and a methyl group amenable to further transformation. This combination makes it a molecule of significant interest for researchers and scientists, particularly those in drug discovery and materials science. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.<sup>[1]</sup> This guide provides a comprehensive overview of the core physical and chemical properties of **2,4-Dichloro-6-methylpyridin-3-amine**, offering field-proven insights into its handling, reactivity, and potential applications.

## General Information and Identification

Precise identification is the cornerstone of all chemical research. The fundamental identifiers for **2,4-Dichloro-6-methylpyridin-3-amine** are summarized below.

Property	Value	Reference
CAS Number	179056-98-5	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	177.03 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	2,4-dichloro-6-methylpyridin-3-amine	
Synonyms	3-Amino-2,4-dichloro-6-methylpyridine, 2,4-Dichloro-6-methyl-3-pyridinamine	<a href="#">[2]</a>
MDL Number	MFCD07774093	<a href="#">[2]</a>

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C5 -- C6 [label=""];
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C3 -- NH2_C3_N [label=""];
C4 -- Cl_C4 [label=""];
C6 -- CH3_C6 [label=""];
C5 -- H_C5 [label=""];

}
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Caption: Chemical structure of **2,4-Dichloro-6-methylpyridin-3-amine**.

## Physical Properties

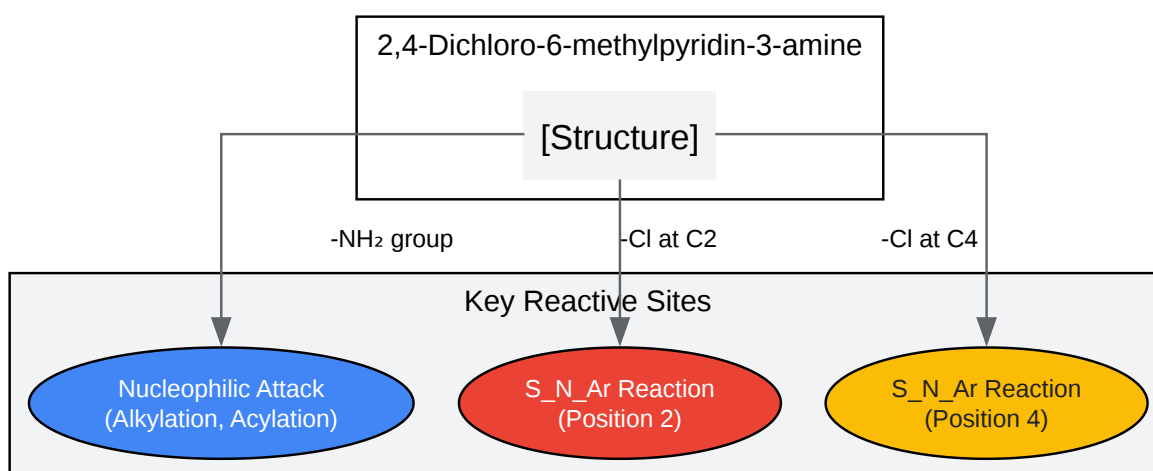
The physical state and solubility characteristics of a compound dictate the appropriate conditions for its storage, handling, and use in reactions. **2,4-Dichloro-6-methylpyridin-3-amine** is a crystalline solid at room temperature.

Property	Value	Method/Reference
Appearance	Light yellow crystalline solid	
Melting Point	40 - 44 °C (104 - 111 °F)	lit.
Boiling Point	208 - 209 °C (406 - 408 °F)	lit.
Solubility	Data not widely published; expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.	
Hygroscopicity	Reported to be hygroscopic.	

## Chemical Structure and Reactivity

The reactivity of **2,4-Dichloro-6-methylpyridin-3-amine** is governed by the interplay of its functional groups on the pyridine ring. The electron-withdrawing nature of the nitrogen heteroatom and the two chlorine substituents renders the ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar).

- Amino Group (-NH<sub>2</sub>):** As a primary aromatic amine, this group is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and diazotization. Its basicity is reduced by the electron-withdrawing effects of the adjacent chloro-substituent and the pyridine ring.
- Chloro Groups (-Cl):** The chlorine atoms at the C2 and C4 positions are effective leaving groups in S<sub>N</sub>Ar reactions. The C2 position is generally more activated towards nucleophilic attack due to its proximity to the ring nitrogen.[6]
- Pyridine Ring:** The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, a cornerstone of its utility in synthesis.
- Methyl Group (-CH<sub>3</sub>):** The methyl group can potentially undergo oxidation or other transformations under specific conditions, though it is generally less reactive than the other functional groups.



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Caption: Key reactivity sites on **2,4-Dichloro-6-methylpyridin-3-amine**.

Chemically, the compound is stable under standard ambient conditions but can form explosive mixtures with air upon intense heating.

## Spectroscopic Profile

While specific spectra are proprietary to suppliers, a senior scientist can reliably predict the key spectroscopic features based on the molecule's structure. This predictive analysis is crucial for reaction monitoring and quality control.

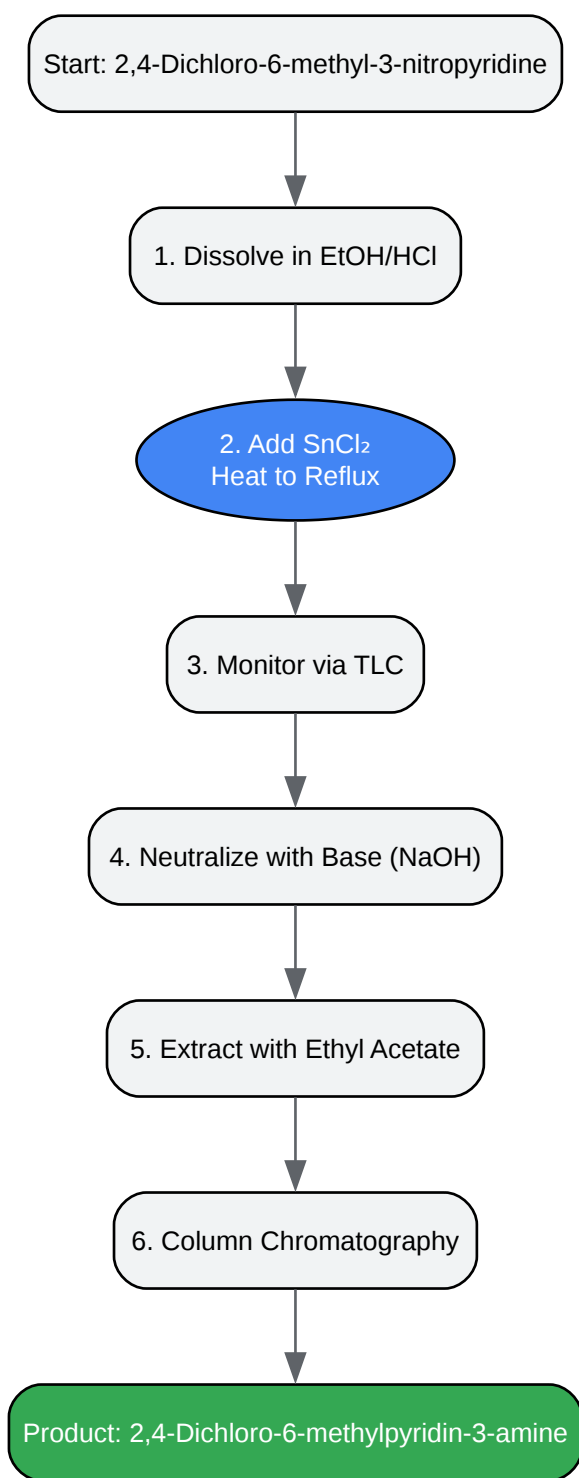
- <sup>1</sup>H NMR: The spectrum is expected to show a singlet for the lone aromatic proton on the pyridine ring. The amino group protons will likely appear as a broad singlet, and the methyl group protons will present as a sharp singlet.
- <sup>13</sup>C NMR: Six distinct carbon signals are expected, corresponding to the six carbons in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbons bonded to chlorine and nitrogen appearing further downfield.
- Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum should exhibit two characteristic N-H stretching bands in the 3300-3500 cm<sup>-1</sup> region.<sup>[7][8]</sup> Other notable peaks would include C-H stretches from the methyl and aromatic groups (around 2850-3100 cm<sup>-1</sup>), C=C and C=N stretching from the aromatic ring (1450-1600 cm<sup>-1</sup>), and a C-N stretch (1250-1335 cm<sup>-1</sup>).<sup>[7]</sup> An N-H bending vibration is also expected around 1580-1650 cm<sup>-1</sup>.<sup>[7]</sup>
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]<sup>+</sup> due to the presence of two chlorine atoms (<sup>35</sup>Cl and <sup>37</sup>Cl). The primary fragmentation pathways would likely involve the loss of chlorine or the methyl group.

## Synthesis and Purification

A common and effective strategy for the synthesis of aminopyridines involves the reduction of a corresponding nitropyridine precursor. This approach is well-documented for analogous structures.<sup>[9]</sup> A plausible synthetic route to **2,4-Dichloro-6-methylpyridin-3-amine** would start from 2,4-dichloro-6-methyl-3-nitropyridine.

Experimental Protocol: Reduction of Nitropyridine Precursor (Illustrative)

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, 2,4-dichloro-6-methyl-3-nitropyridine, in a suitable solvent such as ethanol or acetic acid.
- **Reagent Addition:** Add a reducing agent. A common choice for this transformation is tin(II) chloride ( $\text{SnCl}_2$ ) in the presence of concentrated hydrochloric acid.<sup>[9]</sup> The mixture is typically heated to reflux.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH or  $\text{NaHCO}_3$  solution) to precipitate the tin salts.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final **2,4-Dichloro-6-methylpyridin-3-amine**.



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Caption: Proposed workflow for the synthesis of the title compound.

## Applications in Research and Development

Substituted aminopyridines are critical intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.<sup>[10]</sup>

- **Medicinal Chemistry:** The compound serves as a scaffold for developing molecules with potential therapeutic activity. The 6-amino pyridine core, for example, has been explored for developing dual inhibitors of GSK-3 $\beta$ /CK-1 $\delta$ , which are kinases implicated in Alzheimer's disease.<sup>[11]</sup> The ability to selectively substitute the chlorine atoms allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR).
- **Agrochemicals:** Pyridine-based compounds are widely used in the agrochemical industry. The unique substitution pattern of this molecule makes it a candidate for the synthesis of novel herbicides and pesticides.
- **Materials Science:** Heterocyclic compounds are used in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The electronic properties of this molecule can be tuned through derivatization.

## Safety, Handling, and Storage

Due to its hazardous nature, **2,4-Dichloro-6-methylpyridin-3-amine** must be handled with appropriate engineering controls and personal protective equipment.



Hazard Class	GHS Statement	Precautionary Measures	Reference
Acute Toxicity, Oral	H301: Toxic if swallowed	P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.	
Acute Toxicity, Dermal	H310: Fatal in contact with skin	P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.	
Skin Irritation	H315: Causes skin irritation	P264: Wash skin thoroughly after handling.	
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only	

outdoors or in a well-ventilated area.

Storage: Store in a tightly closed container in a dry, well-ventilated place. The compound is hygroscopic and should be protected from moisture. Keep locked up or in an area accessible only to qualified or authorized persons.

## Conclusion

**2,4-Dichloro-6-methylpyridin-3-amine** is a highly functionalized chemical intermediate with significant potential for synthetic innovation. Its combination of a nucleophilic amine and two reactive chlorine leaving groups on an electron-deficient pyridine ring provides a robust platform for constructing more complex molecular architectures. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity profile, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.

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